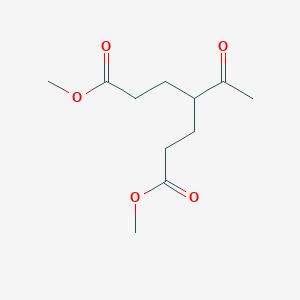
Heptanedioic acid, 4-acetyl-, 1,7-dimethyl ester
説明
Synthesis Analysis
The synthesis of Heptanedioic acid, 4-acetyl-, 1,7-dimethyl ester is achieved by the esterification of heptanedioic acid and mono- and diglycerides. This process transforms heptanedioic acid into a lipophilic molecule.Molecular Structure Analysis
The molecular formula of this compound is C11H18O5 . Its molecular weight is 230.26 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 312.7±27.0 °C and a predicted density of 1.073±0.06 g/cm3 .科学的研究の応用
Synthesis of Enantiomerically and Diastereomerically Pure Derivatives
The synthesis of enantiomerically and diastereomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene has been described. This process involves an amino acid-derived acylnitroso Diels-Alder reaction, showcasing the compound's utility in synthesizing biologically active analogues and amino-differentiated diaminopimelic acid (DAP) (Shireman & Miller, 2001).
Stereoselective Esterification
The stereoselective esterification of 2,6-dimethyl-1,7-heptanedioic acid, catalyzed by Candida rugosa lipase, demonstrated the enzyme's preference for both stereogenic centers in the reaction, indicating the compound's potential in enzyme-catalyzed processes (Hedenström, Edlund, & Lund, 2003).
Atmospheric Chemistry Applications
Research on polar organic compounds in atmospheric particulate matter highlighted the detection of multifunctional organic compounds, including heptanedioic acid derivatives. These compounds serve as potential atmospheric tracers for secondary organic aerosol from monoterpenes, contributing to the understanding of biogenic hydrocarbons' role in regional and global aerosol burdens (Jaoui et al., 2005).
High-Temperature Reactions with Dimethylcarbonate
The interaction of 1,3-dimethylimidazolium-2-carboxylate with dimethylcarbonate at high temperatures led to the production of novel compounds, highlighting the role of heptanedioic acid derivatives in synthesizing and isolating new chemical entities under specific conditions (Annese et al., 2014).
Polyimide Material Development
Heptanedioic acid derivatives have been utilized in the synthesis of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors. This research outlines the compound's application in developing new materials with potential industrial applications (Yamanaka, Jikei, & Kakimoto, 2000).
These studies demonstrate the diverse scientific research applications of "Heptanedioic acid, 4-acetyl-, 1,7-dimethyl ester," ranging from synthetic chemistry and enzymatic processes to atmospheric science and materials development. The compound's utility across various domains underscores its significance in advancing scientific and industrial knowledge.
Scientific Research Applications of this compound
Synthesis and Chemical Applications
Enantiomerically and Diastereomerically Pure Derivatives : The compound has been utilized in the synthesis of enantiomerically and diastereomerically pure derivatives, specifically 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride, derived from cycloheptadiene. This derivative has applications in synthesizing biologically active analogs and amino-differentiated diaminopimelic acid (DAP) (Shireman & Miller, 2001).
Stereoselective Esterification : Research includes the stereoselective esterification of 2,6-dimethyl-1,7-heptanedioic acid, catalyzed by Candida rugosa lipase. This process demonstrates the enzyme's preference for specific stereogenic centers, highlighting potential applications in stereoselective synthesis (Hedenström, Edlund, & Lund, 2003).
Environmental and Analytical Chemistry
Organic Aerosol Tracers : The compound has been identified as a tracer in atmospheric aerosols. It has been detected in both field and laboratory samples, suggesting its role as a tracer for secondary organic aerosol from biogenic hydrocarbons, contributing to the regional aerosol burden in certain areas (Jaoui et al., 2005).
Synthesis of Novel Compounds : The compound has been used as a precursor in the synthesis of various novel compounds. For instance, its derivative, 5-(2'-Carboxyethyl)-6-Alkyl-3,4-Dihydropyrone, has been synthesized for potential applications in different chemical processes (Ya-qin, 1992).
Material Science and Polymer Chemistry
- Polymeric Materials : Heptanedioic acid derivatives have been used in the preparation of hyperbranched aromatic polyimides, demonstrating their significance in the synthesis of new polymeric materials with specific properties like solubility and molecular weight (Yamanaka, Jikei, & Kakimoto, 2000).
Safety and Hazards
特性
IUPAC Name |
dimethyl 4-acetylheptanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-8(12)9(4-6-10(13)15-2)5-7-11(14)16-3/h9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDBRABXJNAGJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCC(=O)OC)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701240000 | |
| Record name | Heptanedioic acid, 4-acetyl-, 1,7-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13984-54-8 | |
| Record name | Heptanedioic acid, 4-acetyl-, 1,7-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13984-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptanedioic acid, 4-acetyl-, 1,7-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-dimethyl 4-acetylheptanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B3047379.png)
![1$l^{6}-Thia-4-azaspiro[5.5]undecane-1,1-dione](/img/structure/B3047381.png)
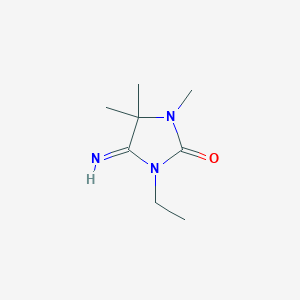
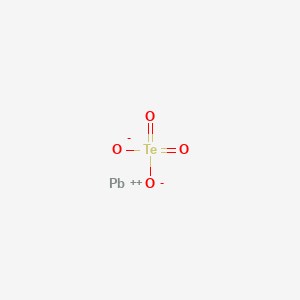

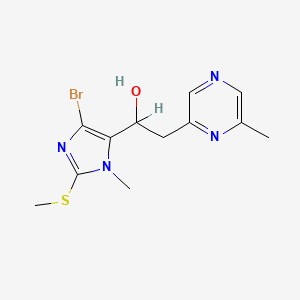
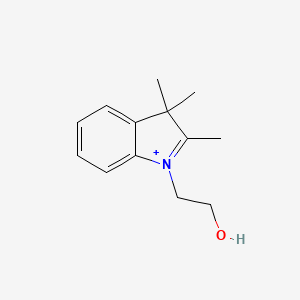

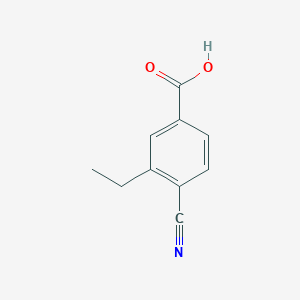

![Benzoic acid, 3-methoxy-4-[(1-methyl-5-nitro-1H-indol-3-yl)methyl]-](/img/structure/B3047395.png)

![(R)-5-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine](/img/structure/B3047399.png)